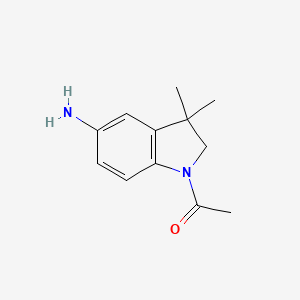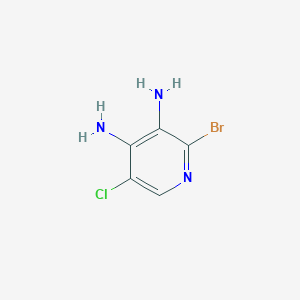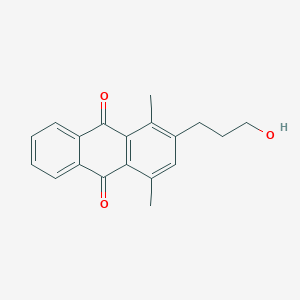
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione can be achieved through several methods. One common approach involves the alkylation of 1,4-dimethylanthracene-9,10-dione with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 2-(3-Carboxypropyl)-1,4-dimethylanthracene-9,10-dione.
Reduction: Formation of 2-(3-Hydroxypropyl)-1,4-dimethylhydroanthracene-9,10-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone core.
Medicine: Studied for its potential anticancer properties, as anthraquinones are known to exhibit cytotoxic effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylanthracene-9,10-dione: Lacks the hydroxypropyl group, which may affect its solubility and reactivity.
2-(3-Hydroxypropyl)anthracene-9,10-dione: Lacks the methyl groups, which may influence its electronic properties.
Uniqueness
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione is unique due to the presence of both the hydroxypropyl and methyl groups
Properties
CAS No. |
184872-70-6 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-1,4-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O3/c1-11-10-13(6-5-9-20)12(2)17-16(11)18(21)14-7-3-4-8-15(14)19(17)22/h3-4,7-8,10,20H,5-6,9H2,1-2H3 |
InChI Key |
URSFENLPKCWVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
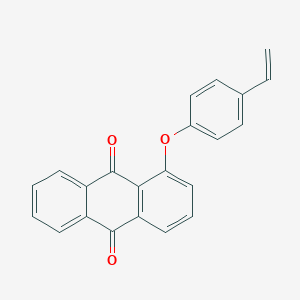
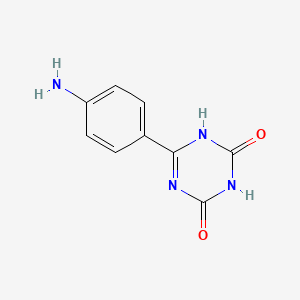
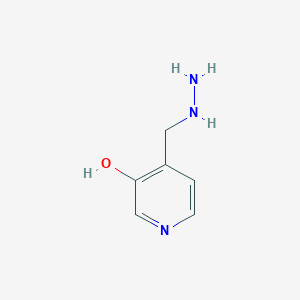
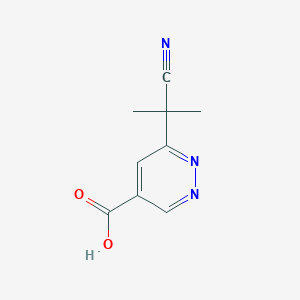
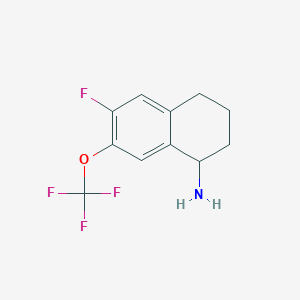
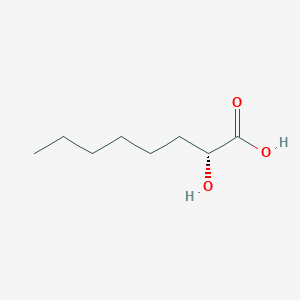
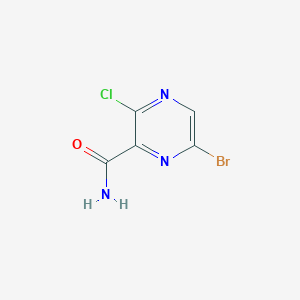
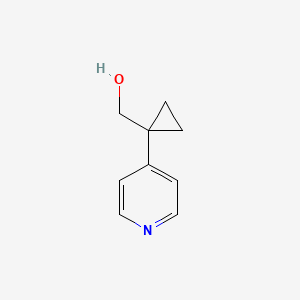
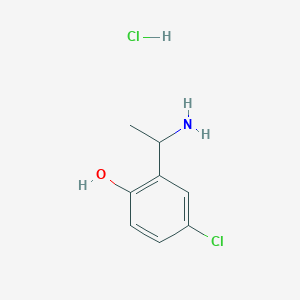
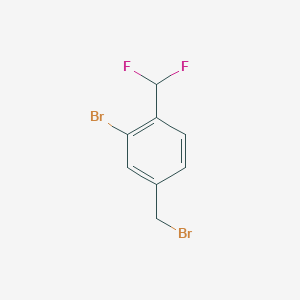
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
